molecular formula C22H31ClN10 B050447 N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide CAS No. 152504-12-6

N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide

Cat. No.: B050447
CAS No.: 152504-12-6
M. Wt: 471 g/mol
InChI Key: DMBNEJKNEKJXJK-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide is a useful research compound. Its molecular formula is C22H31ClN10 and its molecular weight is 471 g/mol. The purity is usually 95%.
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Biological Activity

N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide, commonly referred to as tetraazatetradecanediimidamide, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H31ClN10 • 2(HCl)
  • Molecular Weight : 471.0024 g/mol
  • CAS Number : 152504-12-6
  • Structure : The compound features a complex structure with multiple imino groups and a chlorophenyl substituent.
PropertyValue
Molecular FormulaC22H31ClN10 • 2(HCl)
Molecular Weight471.0024 g/mol
CAS Number152504-12-6
Purity>95% (HPLC)

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It is structurally related to chlorhexidine, a widely used antiseptic. Studies have shown that this compound can inhibit bacterial growth effectively.

Case Study: Antibacterial Efficacy

In a comparative study against various bacterial strains, tetraazatetradecanediimidamide demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could serve as an effective agent in treating infections caused by resistant bacterial strains.

Antiviral Activity

Additionally, preliminary studies have indicated potential antiviral properties. Similar compounds have been reported to exhibit activity against viruses such as the tobacco mosaic virus (TMV).

Table 2: Antiviral Activity Against TMV

CompoundConcentration (mg/mL)Inhibition Rate (%)
Tetraazatetradecanediimidamide0.542.00
Ningnanmycin0.554.51

These findings highlight the compound's potential as a therapeutic agent in virology.

The biological activity of this compound is believed to involve several mechanisms:

  • Disruption of Membrane Integrity : Similar to chlorhexidine, it may disrupt bacterial cell membranes.
  • Inhibition of Nucleic Acid Synthesis : The imino groups could interfere with the synthesis of nucleic acids in pathogens.
  • Interference with Enzymatic Functions : The compound may inhibit specific enzymes critical for microbial survival.

Properties

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN10/c23-16-10-12-18(13-11-16)31-22(27)33-20(25)29-15-7-2-1-6-14-28-19(24)32-21(26)30-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2,(H5,24,26,28,30,32)(H5,25,27,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBNEJKNEKJXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N/C(=NCCCCCCN=C(N)/N=C(\N)/NC2=CC=C(C=C2)Cl)N)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152504-12-6
Record name N1-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)-N3-PHENYLIMIDODICARBONIMIDIC DIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAL2WG8Z42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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